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Introduction
Mutanolysin, an extracellular enzyme complex produced by the Gram-positive bacterium

Streptomyces globisporus ATCC 21553, is a potent bacteriolytic agent with significant

applications in biotechnology, research, and potentially in therapeutics.[1][2][3] This technical

guide provides a comprehensive overview of the biochemical properties, structure, and

enzymatic function of Mutanolysin, with a focus on its core components and their mechanisms

of action. Detailed experimental protocols and organized quantitative data are presented to

facilitate its use in laboratory and drug development settings.

I. Biochemical Properties
Mutanolysin is not a single enzyme but rather a mixture of bacteriolytic enzymes, primarily

comprising N-acetylmuramidases and a proteolytic enzyme.[2][3] The principal components

responsible for its lytic activity are N-acetylmuramidase M1 and M2, and N-acetylmuramyl-L-

alanine amidase.

Enzymatic Activity and Specificity
The primary enzymatic activity of Mutanolysin is the hydrolysis of the β-N-acetylmuramyl-

(1→4)-N-acetylglucosamine linkage within the peptidoglycan polymer of bacterial cell walls.

This activity is characteristic of an N-acetylmuramidase (EC 3.2.1.17). The N-
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acetylmuramidase M1 component also exhibits N,6-O-diacetylmuramidase activity, enabling it

to degrade the cell walls of bacteria like Staphylococcus aureus, which are resistant to hen egg

white lysozyme due to the 6-O-acetylation of their muramoyl moieties.

Mutanolysin is particularly effective against Gram-positive bacteria, including genera such as

Listeria, Lactobacillus, Lactococcus, and Streptococcus. Its efficacy against cariogenic

streptococci, such as Streptococcus mutans, has been a subject of considerable research. The

enzyme complex demonstrates both endo- and exo-acting properties, allowing for the

degradation of both the glycan backbone and the peptide side chains of peptidoglycans.

Quantitative Biochemical Data
The key biochemical properties of Mutanolysin are summarized in the tables below.

Property Value References

Enzyme Commission (EC)

Number

3.2.1.17 (for N-

acetylmuramidase activity)

Source Organism
Streptomyces globisporus

ATCC 21553

Optimal pH 6.5 - 7.0

Optimal Temperature 60 °C

Thermal Stability
Stable at 50 °C in the acid

range

Specific Activity ≥4000 units/mg protein (Biuret)

Inhibitors
N-bromosuccinimide (1 mM

causes complete inhibition)

Activators

Calcium (Ca²⁺) and

Magnesium (Mg²⁺) ions (at 1

mM)

Table 1: General Biochemical Properties of Mutanolysin
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Component
Molecular Weight
(kDa)

Specific
Activity/Function

References

Overall Mutanolysin

Complex
~23 kDa

Lysis of Gram-positive

bacteria

N-acetylmuramidase

M1
~20 kDa, ~27 kDa

β-1,4-N,6-O-

diacetylmuramidase

N-acetylmuramidase

M2
~11 kDa

β-1,4-N-

acetylmuramidase

N-Acetylmuramyl-L-

alanine amidase
~18.5 kDa

Cleavage at the

lactylamide bond of

bacterial

peptidoglycans

Table 2: Components and Molecular Weights of the Mutanolysin Complex

II. Structure
The overall structure of the Mutanolysin complex is a composite of its constituent enzymes.

The most well-characterized component is N-acetylmuramidase M1.

Amino Acid Sequence of N-acetylmuramidase M1
The gene encoding N-acetylmuramidase M1 (acm) from Streptomyces globisporus has been

cloned and sequenced. It codes for a protein of 294 amino acids, which includes a 77-amino

acid leader peptide that is cleaved to produce the mature enzyme.

The amino acid sequence of the full-length N-acetylmuramidase M1 (including the leader

peptide) as obtained from the UniProt database (Accession: P25310) is:

Three-Dimensional Structure
The crystal structure of the N-acetylmuramidase M1 component of Mutanolysin has been

reported, although a corresponding entry in the Protein Data Bank (PDB) is not readily

available. The study by Harada et al. (1989) provides the primary reference for the
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crystallographic analysis. This structural information is crucial for understanding the enzyme's

catalytic mechanism and for rational drug design.

III. Mechanism of Action
Mutanolysin exerts its bacteriolytic effect by enzymatically degrading the peptidoglycan layer

of the bacterial cell wall. This process ultimately leads to cell lysis and the release of

intracellular contents. The mechanism involves the recognition and binding of the

peptidoglycan substrate, followed by the hydrolysis of glycosidic bonds.

The catalytic mechanism is characterized by the formation of a covalent glycosyl-enzyme

intermediate, which is subsequently resolved to release the cleaved peptidoglycan fragments.

Mutanolysin Bacterial Cell Wall

Mutanolysin Peptidoglycan1. Binding NAG

Cell Lysis

2. Hydrolysis of
β-1,4 glycosidic bond

NAM
β-1,4 linkage

Click to download full resolution via product page

Enzymatic action of Mutanolysin on peptidoglycan.

IV. Experimental Protocols
A. Purification of Mutanolysin from Streptomyces
globisporus
This protocol is based on the methods described for the partial purification of Mutanolysin.

Culture and Filtration:
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Cultivate Streptomyces globisporus 1829 in a suitable broth medium.

After incubation, filter the culture broth to separate the cells from the supernatant

containing the secreted enzymes.

Ion-Exchange Chromatography:

Mix the culture filtrate with a weak cationic ion exchange resin (e.g., Amberlite CG-50, H+

form) and stir for 1 hour.

Elute the lytic components adsorbed to the resin with 0.2 M Na₂HPO₄ solution (pH 7.5).

Ammonium Sulfate Precipitation:

Bring the eluate to 60% saturation with solid ammonium sulfate to precipitate the proteins.

Dissolve the precipitate in a minimal amount of deionized water.

Decolorization:

Remove colored materials from the protein solution by treating it with a resin such as

Duolite A-2 (Cl- form).

pH Adjustment and Centrifugation:

Adjust the pH of the decolorized solution to 2.0 with hydrochloric acid and then

immediately bring it to pH 6.0 with sodium hydroxide.

Centrifuge to remove the insolubilized proteolytic components.

Lyophilization:

Lyophilize the resulting solution to obtain a partially purified Mutanolysin powder.

Gel Filtration (Optional, for further purification):

For higher purity, subject the dialyzed enzyme solution to gel filtration chromatography on

a Sephadex G-75 column equilibrated with 0.001 M sodium phosphate buffer (pH 7.0).
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Elute with the same buffer and collect the active fractions.

S. globisporus
Culture

Filtration

Ion-Exchange Chromatography
(Amberlite CG-50)

Ammonium Sulfate
Precipitation (60%)

Decolorization
(Duolite A-2)

pH Adjustment & Centrifugation

Lyophilization

Gel Filtration
(Sephadex G-75)

Optional

Purified Mutanolysin

Click to download full resolution via product page
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Workflow for the purification of Mutanolysin.

B. Enzymatic Assay of Mutanolysin
This protocol is adapted from standard spectrophotometric assays for Mutanolysin activity.

Unit Definition: One unit of Mutanolysin will produce a ΔA₆₀₀ of 0.01 per minute at pH 6.0 at 37

°C in a 1 mL reaction volume using a suspension of Streptococcus faecalis cell walls as the

substrate.

Reagents:

Assay Buffer (50 mM MES, 1 mM MgCl₂, pH 6.0 at 37 °C):

Dissolve MES hydrate in ultrapure water.

Add 1.0 M MgCl₂ solution.

Adjust the pH to 6.0 at 37 °C with 1 M NaOH.

Bring to the final volume with ultrapure water.

Enzyme Diluent (50 mM TES, 1 mM MgCl₂, pH 7.0 at 37 °C):

Dissolve TES in ultrapure water.

Add 1.0 M MgCl₂ solution.

Adjust the pH to 7.0 at 37 °C with 1 M NaOH.

Bring to the final volume with ultrapure water.

Substrate Suspension:

A suspension of Streptococcus faecalis cell walls in Assay Buffer, diluted to an A₆₀₀ of 0.48

to 0.52.

Enzyme Solution:
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Immediately before use, prepare a solution of Mutanolysin in cold (2–8 °C) Enzyme

Diluent to a concentration of 500–700 units/mL.

Procedure:

Pipette 3.00 mL of the Substrate Suspension into both a test and a blank cuvette.

Equilibrate the cuvettes at 37 °C and monitor the A₆₀₀ until constant using a thermostatted

spectrophotometer.

To the test cuvette, add 0.04 mL of the Enzyme Solution.

To the blank cuvette, add 0.04 mL of the Enzyme Diluent.

Immediately mix by inversion and record the decrease in A₆₀₀ for 10 minutes.

Determine the maximum linear rate (ΔA₆₀₀/minute) for both the test and the blank.

Calculation:

Units/mL enzyme = [(ΔA₆₀₀/min Test – ΔA₆₀₀/min Blank) x Total Volume (mL) x Dilution Factor] /

[0.01 x Volume of Enzyme Solution (mL)]

V. Applications in Research and Drug Development
Mutanolysin's potent lytic activity makes it a valuable tool in various applications:

Isolation of Biomolecules: It provides a gentle method for cell lysis, enabling the isolation of

high-quality, intact genomic DNA, RNA, and proteins from Gram-positive bacteria that are

often resistant to other lysis methods.

Protoplast/Spheroplast Formation: Mutanolysin is used to generate protoplasts or

spheroplasts from bacterial cells for studies of cell wall synthesis, membrane transport, and

for the isolation of plasmids.

Antimicrobial Research: The bactericidal properties of Mutanolysin make it a candidate for

the development of novel antimicrobial agents, particularly against antibiotic-resistant Gram-

positive pathogens.
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Biofilm Disruption: Its ability to degrade the peptidoglycan matrix suggests potential

applications in disrupting bacterial biofilms, which are notoriously difficult to eradicate.

Dental Caries Research: Due to its activity against cariogenic streptococci, Mutanolysin has

been investigated as a potential agent for the control of dental caries.

Conclusion
Mutanolysin from Streptomyces globisporus is a robust and versatile enzymatic tool with well-

defined biochemical properties. Its ability to efficiently lyse a broad range of Gram-positive

bacteria makes it indispensable for molecular biology research and holds promise for the

development of new therapeutic strategies against bacterial infections. This guide provides the

foundational knowledge and practical protocols necessary for the effective application of

Mutanolysin in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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